Tert-butyl (2-formylquinolin-5-yl)carbamate
Description
Tert-butyl (2-formylquinolin-5-yl)carbamate is a quinoline-derived carbamate compound characterized by a tert-butyl carbamate group at the 5-position and a formyl substituent at the 2-position of the quinoline ring. The formyl group enhances electrophilicity, enabling further functionalization (e.g., via Schiff base formation or nucleophilic addition), while the tert-butyl carbamate group offers steric protection and stability under basic conditions .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
tert-butyl N-(2-formylquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-6-4-5-12-11(13)8-7-10(9-18)16-12/h4-9H,1-3H3,(H,17,19) |
InChI Key |
UNVRUWBYMGHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-formylquinolin-5-yl)carbamate typically involves the reaction of 2-formylquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-formylquinolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-carboxyquinolin-5-yl carbamate.
Reduction: 2-hydroxymethylquinolin-5-yl carbamate.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl (2-formylquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl (2-formylquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl (2-formylquinolin-5-yl)carbamate with structurally related carbamates:
*Estimated based on analogs.
Key Observations:
- Reactivity : The formyl group in the target compound distinguishes it from hydroxy- or methyl-substituted analogs, enabling conjugation reactions (e.g., with amines or hydrazines) for drug derivatization .
- Solubility : Hydroxy-substituted analogs (e.g., ) exhibit better aqueous solubility than formyl- or fluorinated derivatives.
- Molecular Weight: Quinoline-based carbamates (e.g., ) generally have higher molecular weights than pyrimidine or pyrazole derivatives (e.g., ).
Stability and Toxicity
- Stability :
- Quinoline derivatives often require stringent handling due to possible genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
